molecular formula C13H13N3O2S B5747213 [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No. B5747213
M. Wt: 275.33 g/mol
InChI Key: KUMIKKAHZZHZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, also known as CPTA, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPTA is a member of the 1,2,4-triazole family, which is known for its wide range of biological activities. In

Mechanism of Action

The mechanism of action of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. For example, [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid. One area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the exploration of the potential therapeutic applications of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, including its use as an anticancer and antifungal agent. Finally, there is a need for further research into the mechanism of action of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, which could lead to the development of new drugs that target key enzymes and signaling pathways.

Synthesis Methods

The synthesis of [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can be achieved through a multistep process. The first step involves the reaction of 4-phenyl-1H-1,2,3-triazole with cyclopropylmethyl bromide in the presence of potassium carbonate. The resulting product is then treated with thioacetic acid to yield [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been shown to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In particular, [(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has been found to be effective against several types of cancer, including breast, lung, and colon cancer. It has also been shown to have potent antifungal activity against Candida albicans.

properties

IUPAC Name

2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-11(18)8-19-13-15-14-12(9-6-7-9)16(13)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMIKKAHZZHZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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